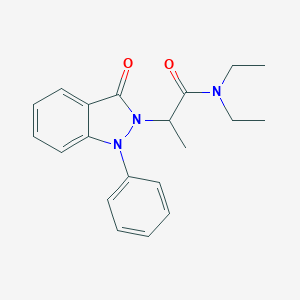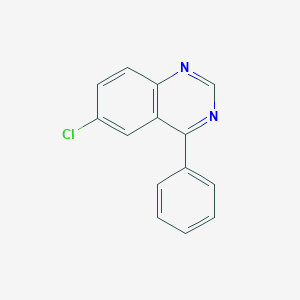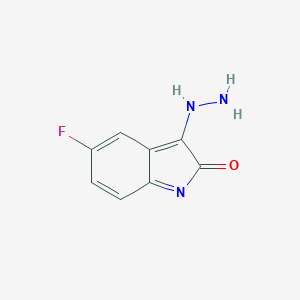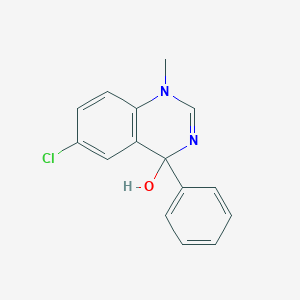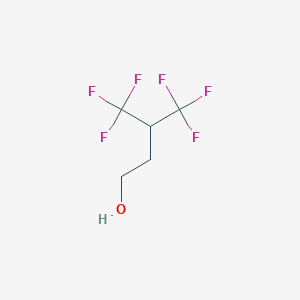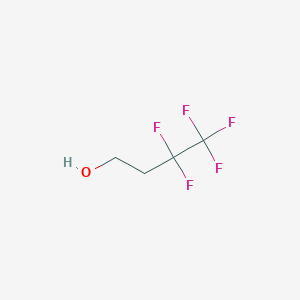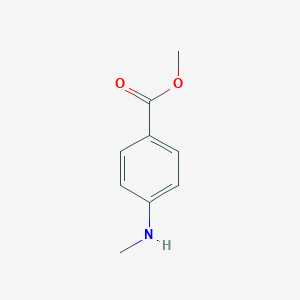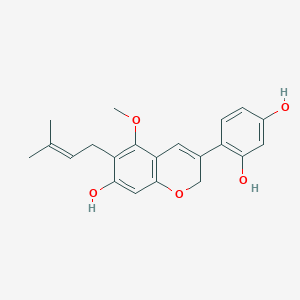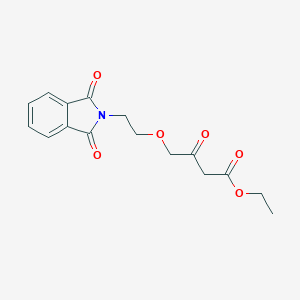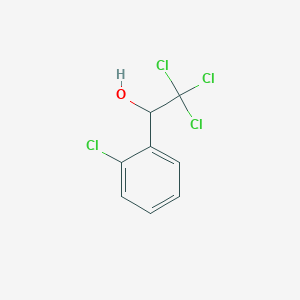
2,2,2-三氯-1-(2-氯苯基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of chlorophenyl ethanol compounds typically involves esterification and reduction processes. For instance, Yang Lirong (2007) detailed the synthesis of 2-(4-Chlorophenyl)ethanol through esterification of 2-(4-chlorophenyl)acetic acid followed by reduction, achieving over 95% yield under optimized conditions (Yang Lirong, 2007). This method's efficiency underscores the potential pathways for synthesizing structurally related compounds like 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol.
Molecular Structure Analysis
The molecular structure of chlorophenyl ethanol derivatives has been elucidated through various spectroscopic techniques. For example, Percino et al. (2008) investigated the structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, revealing its crystallization in the monoclinic system and the formation of intermolecular hydrogen bonds, which are crucial for understanding the molecular configuration and interaction of similar compounds (Percino et al., 2008).
Chemical Reactions and Properties
Chlorophenyl ethanol compounds engage in various chemical reactions, including asymmetric synthesis and enzymatic processes. Hamada et al. (2001) achieved the asymmetric synthesis of (R)-2-chloro-1-(m-chlorophenyl)ethanol using Geotrichum candidum, highlighting the potential for biological catalysis in synthesizing chiral intermediates with high enantiomeric excess (Hamada et al., 2001).
科学研究应用
浸没培养中的高效合成
(S)-1-(2-氯苯基)乙醇是 L-氯前列萘酚(用于缓解哮喘症状)的关键中间体,可以通过 2-氯苯乙酮的不对称还原来合成。链格孢属链格孢菌,尤其是 EBK-8 菌株,已被确认为此过程的有效生物催化剂。培养条件的优化显着增强了真菌的生物活性,影响底物转化和产物纯度。该工艺实现了 100% 的转化率和 80% 的分离率,对映体过量为 >99% (Kurbanoğlu 等,2009)。
使用透性化全细胞的高效合成
类似地,(R)-2-氯-1-(3-氯苯基)乙醇,在合成 3-肾上腺素受体激动剂中至关重要,可以使用念珠菌静止细胞催化的不对称还原来合成。该工艺,尤其是在对细胞进行十六烷基三甲基溴化铵预处理后,以高产率和对映体过量提供产物,展示了实际大规模生产的潜力 (Ni 等,2012)。
环境分析中的应用
分散液相微萃取
已经开发了一种使用六氟磷酸 1,3-二异辛基咪唑作为溶剂的新技术,用于提取和测定水样中的敌百虫及其降解产物,包括 2,2,2-三氯-1,1-双(4-氯苯基)乙醇。该方法以其简便、快速和良好的萃取效率而著称,使其成为环境监测的一种有前途的方法 (Li 等,2010)。
药物合成的生物转化
米康唑的对映选择性合成
2-氯-1-(2,4-二氯苯基)乙酮生物催化为 (R)-2-氯-1-(2,4-二氯苯基)乙醇,这是米康唑的手性中间体,由新分离的细菌菌株不动杆菌属 sp. 进行。该工艺针对关键反应条件进行了优化,提供了高产率和对映体过量,为合成这种重要的拆性中间体提供了一种有效的方法 (Miao 等,2019)。
替格瑞洛的酶促工艺
(S)-2-氯-1-(3,4-二氟苯基)乙醇是替格瑞洛合成的必需品,可以通过绿色且环保的酶促工艺有效生产。该工艺展示了高生产率和时空产率,突出了其在工业应用中的潜力 (Guo 等,2017)。
环境污染与修复
DDT 污染源
研究表明,敌百虫等杀虫剂中 2,2,2-三氯-1,1-双(4-氯苯基)乙醇的存在会导致农业土壤中 DDT 污染,这凸显了仔细监测和监管以防止环境和健康危害的必要性 (Turgut 等,2012)。
催化脱氯和解毒
1-(2-氯苯基)乙醇 (CPE) 用于制药,对健康和环境构成威胁。使用 Pd/Fe 双金属对其进行催化还原脱氯和解毒的研究显示出有希望的结果,有效地将 CPE 转化为毒性较小的物质,为减少受 CPE 污染的废水毒性影响提供了一种潜在的方法 (Zhou 等,2010)。
属性
IUPAC Name |
2,2,2-trichloro-1-(2-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMLFQVQUCIPIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(Cl)(Cl)Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(2-chlorophenyl)ethanol | |
CAS RN |
10291-39-1 |
Source


|
| Record name | NSC5655 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)
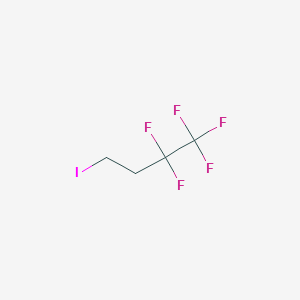
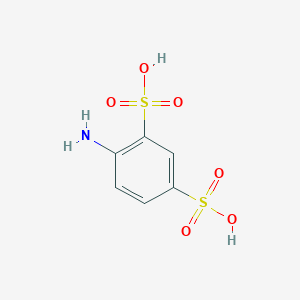
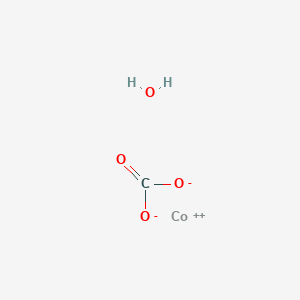
![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)
